molecular formula C15H19NO3 B6799081 N-[(3R,4S)-4-hydroxyoxolan-3-yl]-7-methyl-2,3-dihydro-1H-indene-4-carboxamide

N-[(3R,4S)-4-hydroxyoxolan-3-yl]-7-methyl-2,3-dihydro-1H-indene-4-carboxamide

Cat. No.: B6799081
M. Wt: 261.32 g/mol
InChI Key: QYTNXQPBLJPPAK-ZIAGYGMSSA-N
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Description

Properties

IUPAC Name

N-[(3R,4S)-4-hydroxyoxolan-3-yl]-7-methyl-2,3-dihydro-1H-indene-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-9-5-6-12(11-4-2-3-10(9)11)15(18)16-13-7-19-8-14(13)17/h5-6,13-14,17H,2-4,7-8H2,1H3,(H,16,18)/t13-,14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYTNXQPBLJPPAK-ZIAGYGMSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCCC2=C(C=C1)C(=O)NC3COCC3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2CCCC2=C(C=C1)C(=O)N[C@@H]3COC[C@H]3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3R,4S)-4-hydroxyoxolan-3-yl]-7-methyl-2,3-dihydro-1H-indene-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the oxolane ring: This can be achieved through a cyclization reaction involving a suitable diol and an acid catalyst.

    Introduction of the indene moiety: This step often involves a Friedel-Crafts alkylation reaction using an appropriate indene precursor.

    Amidation reaction: The final step involves the formation of the carboxamide group through a reaction between an amine and a carboxylic acid derivative under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(3R,4S)-4-hydroxyoxolan-3-yl]-7-methyl-2,3-dihydro-1H-indene-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the oxolane ring can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxamide group can be reduced to an amine under suitable conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-[(3R,4S)-4-hydroxyoxolan-3-yl]-7-methyl-2,3-dihydro-1H-indene-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(3R,4S)-4-hydroxyoxolan-3-yl]-7-methyl-2,3-dihydro-1H-indene-4-carboxamide involves its interaction with specific molecular targets. For instance, it has been identified as a kinesin spindle protein inhibitor, which disrupts the function of kinesin-like protein KIF11, leading to cell cycle arrest and apoptosis in cancer cells . This makes it a promising candidate for cancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3R,4S)-4-hydroxyoxolan-3-yl]-7-methyl-2,3-dihydro-1H-indene-4-carboxamide stands out due to its unique oxolane ring and specific substitution pattern, which confer distinct chemical and biological properties. Its ability to inhibit kinesin spindle protein and potential therapeutic applications make it a compound of significant interest in scientific research.

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